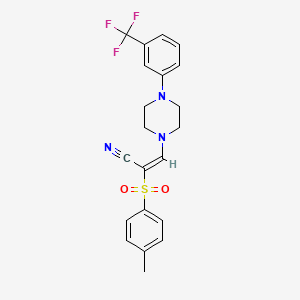

(E)-2-tosyl-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Anticancer Activity

Novel derivatives of this compound and similar structures have been synthesized and evaluated for their anticancer activity. For instance, the synthesis of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives demonstrated in vitro cytotoxic activity against several human tumor cell lines, indicating potential as anticancer agents (Pomarnacka et al., 2004). These findings underscore the importance of such compounds in the development of new therapeutic agents.

Antibacterial and Anticancer Evaluation

Research has also explored the antibacterial and anticancer potential of compounds with acrylonitrile derivatives. For example, the synthesis and evaluation of new 2-chloro-3-hetarylquinolines revealed that some derivatives exhibited significant antibacterial activity and a broad range of anticancer activities against various tumor cell lines (Bondock & Gieman, 2015). This highlights the dual-purpose application of such compounds in both oncology and infectious diseases.

Material Science Applications

Beyond medicinal chemistry, derivatives of this compound find applications in material science, such as in the development of high flux nanofiltration membranes. The interfacial polymerization of polyamides on polyacrylonitrile nanofibrous scaffolds, incorporating piperazine and similar compounds, has led to membranes with significantly higher permeate flux compared to traditional thin film composite membranes, while maintaining high rejection rates for divalent salts (Yoon, Hsiao, & Chu, 2009). Such advancements in nanofiltration technology are critical for water treatment and purification processes.

Mechanism of Action

Target of Action

It has been found to have an affinity to dopamine d2 receptor .

Mode of Action

It has been shown to have antinociceptive properties, suggesting it may interact with pain pathways . It also has antioxidant properties, which could indicate an interaction with oxidative stress pathways .

Biochemical Pathways

Its antinociceptive properties suggest it may affect pain signaling pathways . Its antioxidant properties suggest it may also interact with oxidative stress pathways .

Pharmacokinetics

The compound has been found to have a low plasma concentration 30 minutes after intraperitoneal administration, suggesting a rapid conversion to metabolites . This could impact its bioavailability and the duration of its effects.

Result of Action

The compound has been found to have significant antinociceptive properties, particularly in the late phase of the formalin test . It has also been found to increase nociceptive thresholds in response to mechanical, heat, and noxious cold stimulation in neuropathic mice .

Action Environment

The compound’s rapid conversion to metabolites suggests that factors affecting metabolism could influence its action .

properties

IUPAC Name |

(E)-2-(4-methylphenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2S/c1-16-5-7-19(8-6-16)30(28,29)20(14-25)15-26-9-11-27(12-10-26)18-4-2-3-17(13-18)21(22,23)24/h2-8,13,15H,9-12H2,1H3/b20-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLUYPOHUXGUAT-HMMYKYKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2995363.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2995370.png)

![4-[4-(4-Fluorophenyl)phenyl]sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2995373.png)

![N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2995379.png)

![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2995380.png)